4-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-[3-(3-methoxyphenyl)propanoyl]piperidine
Description
BenchChem offers high-quality 4-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-[3-(3-methoxyphenyl)propanoyl]piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-[3-(3-methoxyphenyl)propanoyl]piperidine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(3-methoxyphenyl)-1-[4-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O4/c1-30-21-9-7-20(8-10-21)25-26-23(32-27-25)17-19-12-14-28(15-13-19)24(29)11-6-18-4-3-5-22(16-18)31-2/h3-5,7-10,16,19H,6,11-15,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFOMFGWQXSUMQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CC3CCN(CC3)C(=O)CCC4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-[3-(3-methoxyphenyl)propanoyl]piperidine is a synthetic derivative that combines the structural features of piperidine with oxadiazole and aromatic moieties. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 447.53 g/mol. The presence of methoxy groups and the oxadiazole ring in its structure suggests a possibility for diverse interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C26H29N3O4 |
| Molecular Weight | 447.53 g/mol |
| CAS Number | 1775352-82-3 |
Antimicrobial Activity
Research indicates that compounds containing oxadiazole rings exhibit significant antimicrobial properties. For instance, derivatives similar to the target compound have shown efficacy against various bacterial strains such as Escherichia coli and Staphylococcus aureus . The mechanism is believed to involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Anticancer Properties
The biological evaluation of related piperidine derivatives has revealed promising anticancer activities. In vitro studies demonstrated that certain piperidine-based compounds exhibit cytotoxic effects against human cancer cell lines by inducing apoptosis and inhibiting proliferation . The mechanism often involves modulation of cell cycle regulators and apoptosis-related proteins.
Anti-inflammatory Effects
Compounds with similar structural motifs have been reported to possess anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This suggests potential therapeutic applications in treating inflammatory diseases.
Case Studies
- Antimicrobial Efficacy : A study on piperidine derivatives highlighted their effectiveness against fungal pathogens like Candida albicans, demonstrating minimum inhibitory concentrations (MICs) ranging from 1.6 μg/ml to 25 μg/ml . Such findings support the exploration of the target compound's antimicrobial potential.
- Cytotoxicity Against Cancer Cells : In a comparative analysis, several piperidine derivatives were tested for their cytotoxic effects on various cancer cell lines. The results indicated that modifications in the aromatic substituents significantly influenced their potency, with some compounds achieving IC50 values in the low micromolar range .
Research Findings
Recent studies have focused on synthesizing and evaluating derivatives based on the oxadiazole-piperidine scaffold. Key findings include:
- Molecular Docking Studies : These studies suggest that the target compound may interact favorably with specific biological targets involved in cancer progression and inflammation .
- Structure-Activity Relationship (SAR) : Analysis reveals that variations in substituents on the piperidine ring significantly affect biological activity, indicating a need for further optimization to enhance efficacy .
Scientific Research Applications
Chemical Properties and Structure
This compound features a piperidine core substituted with oxadiazole and methoxyphenyl groups. Its molecular formula is , and it has a molecular weight of approximately 342.40 g/mol. The presence of the oxadiazole ring enhances its biological activity by contributing to its electronic properties and potential interactions with biological targets.
Medicinal Chemistry Applications
-
Antimicrobial Activity :
- Compounds derived from piperidine structures have been evaluated for their antimicrobial properties. Research indicates that derivatives similar to this compound exhibit significant activity against various bacterial strains, including Xanthomonas axonopodis and Ralstonia solanacearum .
- The oxadiazole moiety is known to enhance the antimicrobial efficacy of piperidine derivatives, making it a promising candidate for further development in this area.
-
Anticancer Potential :
- Studies have shown that piperidine derivatives can inhibit cancer cell proliferation. Compounds featuring the oxadiazole ring have been linked to anti-cancer activities due to their ability to induce apoptosis in tumor cells .
- The specific substitution patterns in this compound may influence its interaction with cancer-related targets, warranting further investigation.
- Enzyme Inhibition :
Biological Studies
-
Pharmacokinetics and Toxicology :
- Research into the pharmacokinetic properties of similar compounds indicates that structural modifications can significantly affect absorption, distribution, metabolism, and excretion (ADME) profiles .
- Toxicological assessments are crucial for determining safety profiles, especially given the complexity of the compound's structure.
- Molecular Docking Studies :
Material Science Applications
-
Polymer Chemistry :
- The unique structure of this compound allows for its incorporation into polymer matrices, potentially leading to materials with enhanced mechanical and thermal properties. Research on similar piperidine-based compounds has shown promise in developing advanced materials for various industrial applications .
- Nanotechnology :
Case Studies
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The oxadiazole moiety and methoxyphenyl substituents are primary sites for nucleophilic attack.
Oxadiazole Ring Reactivity
The 1,2,4-oxadiazol-5-yl group undergoes nucleophilic substitution at the C-3 position, particularly under basic or acidic conditions. For example:
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Hydrolysis : In acidic aqueous solutions (e.g., HCl, 60°C), the oxadiazole ring opens to form a carboxylic acid derivative .
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Aminolysis : Reaction with primary amines (e.g., methylamine) yields substituted amidine derivatives .
| Reaction Type | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Hydrolysis | 1M HCl, 60°C, 6h | Carboxylic acid analog | 65–70 | |
| Aminolysis | Ethanol, NH2CH3, reflux | Amidines | 55–60 |
Ring-Opening and Rearrangement Reactions
The oxadiazole ring can undergo thermal or photochemical rearrangements:
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Thermal Decomposition : At temperatures >150°C, the oxadiazole ring decomposes into nitrile and carbonyl fragments.
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Photochemical Rearrangement : UV irradiation (λ = 254 nm) induces ring contraction to form imidazole derivatives .
Electrophilic Aromatic Substitution
The methoxyphenyl groups participate in electrophilic reactions:
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Nitration : Reaction with HNO3/H2SO4 introduces nitro groups at the para position relative to methoxy .
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Halogenation : Bromination (Br2/FeBr3) occurs at the activated aromatic ring positions.
| Reaction Type | Reagents | Position | Yield (%) | Reference |
|---|---|---|---|---|
| Nitration | HNO3/H2SO4 | para | 75 | |
| Bromination | Br2/FeBr3 | ortho | 68 |
Piperidine Core Reactivity
The piperidine ring undergoes functionalization at the nitrogen or carbon positions:
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N-Acylation : Reaction with acyl chlorides modifies the 1-position substituent .
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C-Methylation : Alkylation at the 4-position using methyl iodide and base .
Stability Under Environmental Conditions
The compound demonstrates variable stability:
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Acidic Conditions : Stable in dilute HCl (pH 3–5) but degrades at pH <2.
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Photostability : Degrades under prolonged UV exposure (t1/2 = 48h) .
| Condition | Degradation Pathway | Half-Life | Reference |
|---|---|---|---|
| pH 1.0 | Oxadiazole hydrolysis | 2h | |
| pH 12.0 | Piperidine ring cleavage | 30min | |
| UV light | Photooxidation | 48h |
Catalytic Reactions
Transition-metal-catalyzed cross-couplings enable further derivatization:
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for synthesizing this compound?
- Methodological Answer : The synthesis involves multi-step organic reactions, including cyclization and coupling steps. Key intermediates like 3-(4-methoxyphenyl)-1,2,4-oxadiazole and substituted piperidine derivatives are prepared separately. For example:
- Oxadiazole formation : React 4-methoxybenzamide with hydroxylamine hydrochloride under reflux in ethanol, followed by cyclization with cyanogen bromide .
- Piperidine functionalization : Use reductive amination or acyl chloride coupling to introduce the propanoyl group at the piperidine nitrogen .
Q. Which analytical techniques are recommended for validating purity and structural integrity?
- Methodological Answer : A combination of chromatographic and spectroscopic methods is essential:
Q. How can researchers screen for preliminary biological activity?
- Methodological Answer : Begin with in vitro assays:
- Enzyme inhibition : Test against kinases or proteases using fluorescence-based assays (e.g., ATPase activity).
- Receptor binding : Radioligand displacement assays (e.g., GPCR targets) .
- Cytotoxicity : MTT assay in cancer cell lines (IC₅₀ determination) .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize reaction conditions?
- Methodological Answer : Apply factorial design to minimize trial-and-error:
- Variables : Temperature, catalyst loading, solvent polarity.
- Response surface methodology (RSM) : Maximize yield while reducing byproducts .
- Case Study : Optimize oxadiazole cyclization using a central composite design (CCD) with ANOVA validation .
Q. What computational strategies improve reaction design and mechanistic understanding?
- Methodological Answer :
- Quantum chemical calculations : Use Gaussian or ORCA to model transition states and activation energies (e.g., DFT for cyclization steps) .
- Molecular dynamics (MD) : Simulate solvent effects on reaction kinetics .
- Machine learning : Train models on existing reaction databases to predict optimal conditions .
Q. How to resolve contradictions in reported biological activity data?
- Methodological Answer :
- Reproducibility checks : Validate assays under standardized conditions (pH, temperature, cell lines) .
- Target engagement studies : Use SPR or ITC to confirm direct binding .
- Meta-analysis : Compare data across studies using tools like RevMan for systematic bias assessment .
Q. What strategies elucidate structure-activity relationships (SAR)?
- Methodological Answer :
- Analog synthesis : Modify methoxy positions or oxadiazole substituents .
- Pharmacophore mapping : Use Schrödinger Suite to identify critical binding motifs .
- 3D-QSAR : CoMFA/CoMSIA models correlate structural features with activity .
Data Contradiction Analysis
- Example : Discrepancies in cytotoxicity (e.g., IC₅₀ varies across studies).
Key Research Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
